molecular formula C6H5N3 B104079 2-Amino-3-cyanopyridine CAS No. 24517-64-4

2-Amino-3-cyanopyridine

Cat. No. B104079
CAS RN: 24517-64-4
M. Wt: 119.12 g/mol
InChI Key: YYXDQRRDNPRJFL-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To a solution of commercially available 2-amino-3-cyanopyridine (15 g, 126 mmol) in ethanol (250 mL) at 0° C. was dropwise added bromine (6.7 mL, 130 mmol) and the mixture was stirred at 0° C. for 2 h, then at 23° C. for 16 h. The solvent was totally evaporated, water (200 mL) was added, then sat. NaHCO3-solution until neutral. Extracted with AcOEt (3×300 mL), the organic layer was dried over Na2SO4, filtered and totally evaporated. The residue was triturated with ether to give the title compound as a light yellow solid (23.5 g, 94%). MS (ISP) 198.1 [(M+H)+], 200.2 [(M+2+H)+].
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:10]Br>C(O)C>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([Br:10])=[CH:6][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC=CC=C1C#N
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
at 23° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was totally evaporated
ADDITION
Type
ADDITION
Details
water (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
Extracted with AcOEt (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
totally evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.